molecular formula C13H13NO2 B099181 1-Naphthalenyl ethylcarbamate CAS No. 19188-90-0

1-Naphthalenyl ethylcarbamate

Cat. No. B099181
CAS RN: 19188-90-0
M. Wt: 215.25 g/mol
InChI Key: CAYISWBEXVUXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalenyl ethylcarbamate (NEC) is a carbamate derivative of naphthalene that has been used in scientific research for its ability to inhibit acetylcholinesterase (AChE) activity. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function. In

Mechanism Of Action

1-Naphthalenyl ethylcarbamate inhibits AChE activity by binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the brain, which can enhance cognitive function and improve muscle contraction. However, prolonged inhibition of AChE can lead to toxicity and adverse effects, which must be carefully monitored.

Biochemical And Physiological Effects

1-Naphthalenyl ethylcarbamate has been shown to improve cognitive function in animal models of Alzheimer's disease and to enhance learning and memory in healthy individuals. It has also been shown to improve muscle contraction in insect populations. However, prolonged inhibition of AChE can lead to toxicity and adverse effects, such as muscle weakness, respiratory failure, and seizures.

Advantages And Limitations For Lab Experiments

1-Naphthalenyl ethylcarbamate is a valuable tool for studying the role of AChE inhibition in various biological processes. It is relatively easy to synthesize and has a high degree of specificity for AChE. However, its prolonged inhibition can lead to toxicity and adverse effects, which must be carefully monitored. Additionally, its effects may be limited to specific populations and may not be generalizable to all individuals.

Future Directions

There are several future directions for research on 1-Naphthalenyl ethylcarbamate. One area of interest is the development of more selective AChE inhibitors that can target specific populations and reduce the risk of toxicity. Another area of interest is the investigation of the role of AChE inhibition in the regulation of other biological processes, such as immune function and inflammation. Additionally, the potential use of 1-Naphthalenyl ethylcarbamate as a therapeutic agent for Alzheimer's disease and other cognitive disorders warrants further investigation.
Conclusion
1-Naphthalenyl ethylcarbamate is a carbamate derivative of naphthalene that has been extensively used in scientific research for its ability to inhibit AChE activity. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-Naphthalenyl ethylcarbamate is a valuable tool for studying the role of AChE inhibition in various biological processes, and its potential use as a therapeutic agent warrants further investigation.

Synthesis Methods

1-Naphthalenyl ethylcarbamate can be synthesized through a reaction between naphthalene and ethyl isocyanate in the presence of a catalyst such as triethylamine. This reaction results in the formation of a carbamate functional group on the naphthalene ring, which is responsible for its biological activity.

Scientific Research Applications

1-Naphthalenyl ethylcarbamate has been extensively used in scientific research as a tool to study the role of AChE inhibition in various biological processes. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to enhance learning and memory in healthy individuals. 1-Naphthalenyl ethylcarbamate has also been used to investigate the role of AChE in the regulation of muscle contraction and to study the effects of AChE inhibitors on insect populations.

properties

CAS RN

19188-90-0

Product Name

1-Naphthalenyl ethylcarbamate

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

naphthalen-1-yl N-ethylcarbamate

InChI

InChI=1S/C13H13NO2/c1-2-14-13(15)16-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,14,15)

InChI Key

CAYISWBEXVUXRO-UHFFFAOYSA-N

SMILES

CCNC(=O)OC1=CC=CC2=CC=CC=C21

Canonical SMILES

CCNC(=O)OC1=CC=CC2=CC=CC=C21

Other CAS RN

19188-90-0

synonyms

1-Naphthalenyl ethylcarbamate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.